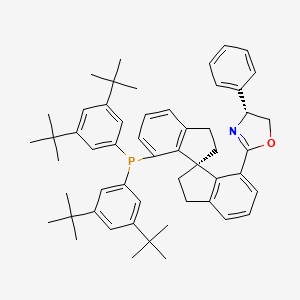

(SA,R)-Dtb-PH-siphox

Beschreibung

Eigenschaften

Molekularformel |

C54H64NOP |

|---|---|

Molekulargewicht |

774.1 g/mol |

IUPAC-Name |

bis(3,5-ditert-butylphenyl)-[(3S)-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |

InChI |

InChI=1S/C54H64NOP/c1-50(2,3)38-28-39(51(4,5)6)31-42(30-38)57(43-32-40(52(7,8)9)29-41(33-43)53(10,11)12)46-23-17-21-37-25-27-54(48(37)46)26-24-36-20-16-22-44(47(36)54)49-55-45(34-56-49)35-18-14-13-15-19-35/h13-23,28-33,45H,24-27,34H2,1-12H3/t45-,54-/m0/s1 |

InChI-Schlüssel |

JIDAICRIWADNJH-INRGEYACSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@@H](CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

history and development of Siphox ligand family

An In-Depth Technical Guide to the Siphox Ligand Family: History, Development, and Application in Asymmetric Catalysis

Foreword: The Pursuit of Chirality

In the landscape of modern synthetic chemistry, the quest for enantiopure compounds is a driving force behind innovation in pharmaceuticals, agrochemicals, and materials science. The ability to selectively synthesize one enantiomer over another is not merely an academic challenge; it is a critical necessity for developing safer, more effective drugs and functional molecules. At the heart of this endeavor lies the field of asymmetric catalysis, where chiral ligands, in coordination with transition metals, orchestrate reactions with exquisite stereocontrol. Among the pantheon of successful chiral ligands, the Phosphine-Oxazoline (PHOX) family has long been recognized as "privileged" for its versatility and efficacy. This guide delves into a particularly potent branch of this family: the Siphox ligands, whose unique spirocyclic architecture has unlocked new levels of performance in a host of critical chemical transformations.

As a Senior Application Scientist, my perspective is shaped not just by theoretical understanding, but by the practical realities of catalyst development and application. This guide is therefore structured to provide not just a historical account, but a causal narrative—explaining the design principles, the rationale behind synthetic choices, and the mechanistic underpinnings that make the Siphox family an indispensable tool for the modern chemist.

Genesis of a Privileged Ligand: From PHOX to Siphox

The story of Siphox is built upon the foundational success of Phosphine-Oxazoline (PHOX) ligands, a class of P,N-type ligands first developed and popularized by the pioneering work of Pfaltz, Helmchen, and Williams.[1] The PHOX scaffold combines a "soft" phosphine donor with a "hard" nitrogen donor from a chiral oxazoline ring.[2] This electronic asymmetry, coupled with the stereocenter on the oxazoline ring derived from readily available chiral β-amino alcohols, proved to be a recipe for success in a wide array of metal-catalyzed reactions.[3]

The key innovation that defines the Siphox family was the introduction of a rigid spirocyclic backbone. This development was spearheaded by the research group of Yong-Gui Zhou, who recognized that conformational rigidity is paramount for effective stereochemical communication between the ligand and the substrate in the transition state.[4] By locking the orientation of the phosphine and oxazoline moieties, the spiro backbone minimizes non-productive binding modes and creates a well-defined, chiral pocket around the metal center. This structural constraint is the primary reason for the enhanced enantioselectivity often observed with Siphox ligands compared to their more flexible acyclic counterparts.[3][4]

Core Structural Features & Design Principles

The efficacy of the Siphox ligand family stems from its highly modular and tunable structure. Understanding these components is key to appreciating its versatility.

-

The Spirocyclic Backbone: Typically based on a spirobiindane or related framework, this is the defining feature of Siphox ligands. It imparts exceptional rigidity and creates a deep chiral groove that directs the approach of the substrate.

-

The Chiral Oxazoline Moiety: Synthesized from enantiopure amino alcohols, this unit contains the primary stereocenter that dictates the overall chirality of the catalytic environment. The substituent on the oxazoline ring (e.g., tert-butyl, isopropyl) provides a crucial steric handle for tuning the catalyst's selectivity.[3]

-

The Phosphine Group: This group is the primary binding site for the transition metal. The substituents on the phosphorus atom (e.g., phenyl, cyclohexyl, xylyl) modulate the electronic properties (σ-donation and π-acceptance) and steric bulk of the catalyst, directly impacting its reactivity and selectivity.[3]

This modularity allows for the systematic optimization of the ligand for a specific catalytic transformation, a principle we will explore in the applications section.

Sources

The Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation with SIPHOX: A Comprehensive Technical Guide

Executive Summary

The development of chiral spiro phosphino-oxazoline (SIPHOX) ligands has revolutionized the field of iridium-catalyzed asymmetric hydrogenation. Originally designed to overcome the limitations of rhodium and ruthenium catalysts, the Ir-SIPHOX platform offers unprecedented enantioselectivity, broad substrate scope, and operational stability[1]. This whitepaper provides an in-depth mechanistic analysis of Ir-SIPHOX catalysis, detailing the structural causality of the ligand, the underlying Ir(I)/Ir(III) and Ir(III)/Ir(V) catalytic cycles, and self-validating experimental protocols for drug development professionals.

Architectural Causality: The SIPHOX Ligand

In asymmetric catalysis, the spatial environment created by the ligand dictates the stereochemical outcome of the reaction. The SIPHOX ligand, built upon a 1,1'-spirobiindane scaffold, provides a highly rigid and sterically demanding chiral pocket.

Why SIPHOX Outperforms Traditional PHOX Ligands

Traditional phosphino-oxazoline (PHOX) ligands often suffer from catalyst deactivation via the formation of inactive, hydride-bridged iridium trimers[2]. The spiro-backbone of SIPHOX introduces two critical advantages:

-

Prevention of Trimerization: The immense steric bulk and the specific dihedral angle of the spiro skeleton physically block the iridium centers from aggregating into inactive polynuclear complexes under hydrogen pressure[2].

-

Deep Chiral Pocket: The rigid C2-symmetric-like spirobiindane core (despite the ligand being C1-symmetric overall due to P,N desymmetrization) locks the substrate into a single, predictable conformation during the enantiodetermining migratory insertion step.

Mechanistic Elucidation: The Catalytic Cycle

The mechanism of Ir-SIPHOX catalyzed hydrogenation varies slightly depending on the substrate, but it fundamentally relies on the precise orchestration of oxidative addition, substrate coordination, and migratory insertion.

The Role of the Carboxylate Directing Group

For the hydrogenation of α,β-unsaturated carboxylic acids, the substrate coordinates directly to the iridium center. The addition of a base, such as triethylamine (NEt

-

Causality: The free carboxylic acid is a poor ligand and can protonate the active Ir-hydride species. Triethylamine deprotonates the acid, generating an electron-rich carboxylate that binds tightly to the Ir center. This strong coordination acts as an anchor, restricting the rotational degrees of freedom of the alkene and ensuring high facial selectivity.

The Ir(I)/Ir(III) vs. Ir(III)/Ir(V) Pathways

Recent mechanistic studies, including the isolation of key Ir(III) migratory insertion intermediates, suggest that depending on the substrate's electronic properties, the cycle may bypass standard reductive elimination and proceed through a higher-oxidation Ir(III)/Ir(V) pathway[3].

Proposed Ir(I)/Ir(III) and Ir(III)/Ir(V) catalytic cycles for Ir-SIPHOX asymmetric hydrogenation.

Substrate Scope & Quantitative Performance

The Ir-SIPHOX system demonstrates exceptional versatility across multiple challenging substrate classes, operating under mild conditions (often 1 atm H

| Substrate Class | Optimal Catalyst | Additive | Pressure (atm) | Max ee (%) | Max TON |

| α,β-Unsaturated Carboxylic Acids | Ir-(S | NEt | 1 - 6 | 99.4 | 10,000 |

| Acyclic N-Aryl Imines | Ir-SIPHOX | None | 1 - 10 | 97.0 | 5,000 |

| Cyclic Enamines | Ir-SIPHOX | None | 10 - 50 | 99.0 | 2,000 |

| α-Aryloxy-Substituted Acids | Ir-O-SIPHOX | NEt | 6 - 10 | 95.0 | 1,000 |

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following step-by-step methodology incorporates self-validating checkpoints for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.

Step-by-Step Methodology

-

Catalyst Preparation & Anion Exchange:

-

Mix

(0.5 equiv) and the chiral SIPHOX ligand (1.1 equiv) in anhydrous dichloromethane (DCM). -

Causality: Add sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF). The BArF

anion is weakly coordinating, ensuring it does not compete with the substrate for the iridium's vacant coordination sites[2].

-

-

Substrate Loading:

-

Transfer the active Ir-SIPHOX-BArF catalyst (0.01–1.0 mol%) to a high-pressure hydrogenation vial.

-

Add the α,β-unsaturated carboxylic acid substrate and 1.0 equivalent of NEt

. -

Validation Checkpoint: The solution should remain a clear orange/red. If it turns black, Ir(0) nanoparticles have formed, indicating oxygen ingress or solvent impurity.

-

-

Reactor Purging:

-

Seal the reactor and purge with H

gas (pressurize to 5 atm, then vent to 1 atm). Repeat this cycle three times. -

Causality: Strict anaerobic conditions are required to prevent the irreversible oxidation of the electron-rich phosphine moiety on the SIPHOX ligand.

-

-

Hydrogenation:

-

Pressurize the reactor to 1–6 atm H

and stir at 25 °C for 1–24 hours[1].

-

-

Quench & Analysis:

-

Vent the hydrogen gas. Pass the crude mixture through a short silica plug using ethyl acetate to remove the iridium catalyst.

-

Analyze conversion via

H NMR and enantiomeric excess (ee) via chiral HPLC.

-

Self-validating experimental workflow for Ir-SIPHOX catalyzed asymmetric hydrogenation.

Industrial Applications in Drug Development

The robustness of the Ir-SIPHOX system has made it a preferred choice for synthesizing critical Active Pharmaceutical Ingredients (APIs):

-

Aliskiren (Antihypertensive): The Ir-SIPHOX methodology was successfully applied to the synthesis of intermediate (R)-5. The reaction achieved 95–98% ee at an exceptionally low catalyst loading of 0.01 mol%, demonstrating its viability for industrial scale-up[1].

-

Lorcaserin (Anti-obesity): Utilizing a highly rigid oxa-spiro phosphine-oxazoline (O-SIPHOX) variant, researchers achieved the asymmetric hydrogenation of 1-methylene-tetrahydro-benzo[d]azepin-2-ones. This protocol yielded the key lorcaserin intermediate with up to 99% yield and 99% ee[5].

References

-

Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. "Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids." Journal of the American Chemical Society, 2008. URL: [Link]

-

Ye, X., Liang, Z., Jin, C., Lang, Q., Chen, G., & Zhang, X. "Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation." Chemical Communications, 2021. URL: [Link]

-

Roseblade, S. J., & Pfaltz, A. "Iridium-Catalyzed Asymmetric Hydrogenation of Olefins." Accounts of Chemical Research, 2007. URL: [Link]

-

"Iridium Catalyzed Asymmetric Hydrogenation." Universitat Rovira i Virgili. URL: [Link]

-

Zhou, Q.-L. et al. "Mechanism Studies of Ir-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids." ResearchGate, 2020. URL: [Link]

Sources

- 1. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. repositori.urv.cat [repositori.urv.cat]

- 5. Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Architectural Role of the Dtb Group in (SA,R)-Dtb-PH-SIPHOX: Steric Hindrance and Catalytic Efficacy

Executive Summary

In the realm of asymmetric catalysis, the design of chiral ligands dictates the efficiency, stability, and enantioselectivity of transition-metal catalysts. Among the privileged P,N-bidentate ligands, the spiro phosphine-oxazoline (SIPHOX) family, developed by Qi-Lin Zhou’s group, stands out for its exceptional rigidity[1]. Specifically, (SA,R)-Dtb-PH-SIPHOX —featuring a 1,1'-spirobiindane backbone, a phenyl-substituted oxazoline ring, and a 3,5-di-tert-butylphenyl (Dtb) phosphine moiety—has revolutionized the Iridium-catalyzed asymmetric hydrogenation of imines and unsaturated carboxylic acids[2].

This technical guide explores the mechanistic causality behind the Dtb group. Far from being a mere lipophilic appendage, the Dtb group acts as a critical structural wall. It engineers a highly crowded "chiral pocket," enforces enantiofacial discrimination, and completely suppresses the auto-aggregation pathways that typically deactivate Iridium catalysts[3].

Structural Anatomy & The "Chiral Pocket"

The efficacy of (SA,R)-Dtb-PH-SIPHOX relies on the synergistic interplay of three structural modules:

-

The Spirobiindane Backbone (SA): Provides a rigid, non-flexible scaffold that prevents conformational flipping, ensuring the chiral environment remains locked during the catalytic cycle[1].

-

The Oxazoline Ring (R-PH): The phenyl group on the oxazoline ring provides primary steric induction near the nitrogen coordination site, guiding the initial substrate approach.

-

The Phosphine Moiety (Dtb): The incorporation of bulky 3,5-di-tert-butylphenyl groups on the phosphorus atom is the defining feature. In the classic quadrant model of stereocontrol, these massive tert-butyl groups project outward, effectively blocking two diagonal quadrants of the metal's coordination sphere[4].

Mechanistic Causality of the Dtb Group

Suppression of Inactive Trimerization

A fundamental flaw in traditional Iridium catalysts (such as Crabtree's catalyst) is their tendency to deactivate rapidly. The highly active Ir-hydride intermediates coordinate with one another, forming stable, inactive polynuclear hydrido-bridged clusters (trimers)[2].

The Dtb Solution: The massive steric bulk of the 3,5-di-tert-butylphenyl groups creates an impenetrable physical shield around the Iridium center. This steric hindrance prevents two or more Ir atoms from approaching close enough to form bridging hydride bonds. Consequently, Ir-Dtb-SIPHOX catalysts remain extraordinarily stable under hydrogen atmospheres, maintaining their monomeric, active state[5].

Enantiofacial Discrimination

During the hydrogenation of N-aryl ketimines or

Kinetic and Solubility Enhancements

The highly lipophilic nature of the tert-butyl groups significantly enhances the solubility of the cationic Ir-complex in non-polar or weakly polar solvents (e.g., dichloromethane, toluene). This ensures a truly homogeneous catalytic system, maximizing the collision frequency between the catalyst and the substrate, thereby accelerating reaction kinetics even at ambient hydrogen pressure[2].

Catalytic cycle of Ir-SIPHOX highlighting the Dtb group's role in preventing trimerization.

Quantitative Impact of Steric Bulk

To isolate the effect of the Dtb group, we can compare it against less hindered SIPHOX derivatives. As the steric bulk of the phosphine substituent increases from Phenyl to Xylyl to Dtb, both the catalytic yield and the enantioselectivity rise dramatically due to the suppression of trimerization and tighter spatial control[2].

Table 1: Impact of Phosphine Substituents on Ir-SIPHOX Catalyzed Hydrogenation of N-Aryl Ketimines

| Ligand | Phosphine Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee %) | Catalyst Stability |

| (SA,R)-Ph-PH-SIPHOX | Phenyl | 89 | 85 | Moderate (Some trimerization) |

| (SA,R)-Xyl-PH-SIPHOX | 3,5-Dimethylphenyl | 94 | 91 | Good |

| (SA,R)-Dtb-PH-SIPHOX | 3,5-Di-tert-butylphenyl | >99 | 97 | Excellent (No trimers) |

Self-Validating Experimental Protocol

The following methodology details the preparation and application of the[Ir((SA,R)-Dtb-PH-SIPHOX)(COD)]BArF catalyst for the asymmetric hydrogenation of imines. Every step is designed to be self-validating.

Step-by-Step Methodology

-

Catalyst Preparation (Anion Exchange):

-

Action: In a strictly anhydrous, argon-filled glovebox, mix

(0.5 equiv), (SA,R)-Dtb-PH-SIPHOX (1.0 equiv), and -

Causality & Validation: The chloride ligand must be abstracted to open a coordination site on the Iridium center.

provides the bulky, non-coordinating

-

-

Activation:

-

Action: Stir the mixture at room temperature for 1 hour. Filter the mixture through a pad of Celite to remove the

byproduct.

-

-

Substrate Addition:

-

Action: Add the N-aryl ketimine substrate (100 equiv relative to Ir) to the clear catalyst solution.

-

Causality: The massive Dtb groups protect the Ir center, allowing the substrate to coordinate selectively without the catalyst degrading.

-

-

Hydrogenation:

-

Action: Transfer the reaction vial to an autoclave. Purge with

gas three times, then pressurize to 1 atm (ambient pressure). Stir at room temperature for 12–24 hours. -

Causality & Validation: Because the Dtb groups prevent trimerization, the catalyst is highly active and does not require high-pressure

to force the reaction forward[2]. Self-Validation: Full conversion at 1 atm confirms the catalyst remained monomeric and active.

-

-

Workup & Analysis:

-

Action: Vent the

, evaporate the solvent under reduced pressure, and pass the crude product through a short silica plug to remove the metal complex. Determine the ee% via Chiral HPLC.

-

Self-validating experimental workflow for Ir-catalyzed asymmetric hydrogenation.

References

-

[1] Spiro Indane-Based Phosphine-Oxazolines as Highly Efficient P,N Ligands for Enantioselective Pd-Catalyzed Allylic Alkylation of Indoles and Allylic Etherification. Molecules (MDPI). URL:[Link]

-

[5] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (ACS Publications). URL:[Link]

-

[3] Well-defined chiral spiro iridium/phosphine-oxazoline cationic complexes for highly enantioselective hydrogenation of imines at ambient pressure. PubMed (NIH). URL:[Link]

-

[6] Mechanism Studies of Ir-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Journal of the American Chemical Society. URL:[Link]

-

[4] Privileged Chiral Ligands and Catalysts. Wiley-VCH (Referenced via EPDF). URL:[Link]

-

[2] Well-Defined Chiral Spiro Iridium/Phosphine−Oxazoline Cationic Complexes for Highly Enantioselective Hydrogenation of Imines at Ambient Pressure. Journal of the American Chemical Society. URL:[Link]

Sources

- 1. Spiro Indane-Based Phosphine-Oxazolines as Highly Efficient P,N Ligands for Enantioselective Pd-Catalyzed Allylic Alkylation of Indoles and Allylic Etherification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Well-defined chiral spiro iridium/phosphine-oxazoline cationic complexes for highly enantioselective hydrogenation of imines at ambient pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epdf.pub [epdf.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Electronic & Steric Synergy in (Sa,R)-Dtb-PH-SIPHOX: A Technical Guide

The following technical guide details the electronic and steric properties of the (Sa,R)-Dtb-PH-SIPHOX ligand, a privileged chiral P,N-ligand used in high-performance asymmetric catalysis.

Executive Summary

(Sa,R)-Dtb-PH-SIPHOX represents the pinnacle of "privileged" ligand design, combining a rigid spirobiindane backbone with electronically distinct Phosphorus and Nitrogen donor modules. Unlike flexible P,N-ligands (e.g., PHOX), the SIPHOX scaffold eliminates conformational ambiguity, while the 3,5-di-tert-butyl (Dtb) substituents provide a critical dual function: enhancing electron density at the metal center and sterically inhibiting catalyst deactivation pathways. This guide dissects the ligand’s electronic architecture and its mechanistic role in Iridium-catalyzed asymmetric hydrogenation.

Molecular Architecture & Electronic Origins

The ligand’s performance stems from the interplay between three architectural domains.

The Spiro-Biindane Backbone ( )

The

-

Electronic Consequence: This rigidity minimizes entropic loss during metal coordination and enforces a fixed bite angle (~86–89°), optimizing orbital overlap between the metal

-orbitals and the ligand donor atoms.

The Phosphorus Module (P-Dtb)

The phosphorus atom is substituted with two 3,5-di-tert-butylphenyl groups.

-

Electronic Effect (Induction): The tert-butyl groups are weak

-donors (+I effect). By placing them at the 3,5-positions, they increase the electron density on the phenyl ring, which in turn renders the Phosphorus atom more basic (higher -

Steric Effect (Tolman): The bulky Dtb groups significantly increase the Tolman Cone Angle, creating a "protective shell" around the metal center.

The Oxazoline Module (Ox-Ph)

The oxazoline ring bears a Phenyl group at the 4-position (

-

Electronic Effect: The

nitrogen is a hard

Structural Visualization

Figure 1: Architectural decomposition of (Sa,R)-Dtb-PH-SIPHOX showing electronic flow and steric protection.

Quantifying Electronic Properties

To rationally apply this ligand, one must understand its quantitative electronic parameters compared to standard ligands.

| Parameter | (Sa,R)-Dtb-PH-SIPHOX | Standard PHOX | Impact on Catalysis |

| Donor Strength (P) | High (Electron-Rich) | Moderate | Facilitates oxidative addition of |

| Donor Strength (N) | Moderate (Hard) | Moderate | Stabilizes cationic intermediates; directs substrate coordination trans to P. |

| Tolman Cone Angle | > 190° (Est.) | ~145° | Prevents formation of inactive hydride-bridged trimers. |

| Trans Effect | Strong (P) > Weak (N) | Strong (P) > Weak (N) | Labilizes the coordination site trans to Phosphorus for substrate binding. |

| Catalyst Stability | High (Air/Moisture stable solid) | Moderate | Dtb groups prevent bimolecular decomposition pathways. |

The "Dtb" Effect on Catalyst Lifetime

A critical failure mode for Iridium hydrogenation catalysts is the formation of inactive hydride-bridged trimers,

Mechanistic Implications in Catalysis

The primary application of (Sa,R)-Dtb-PH-SIPHOX is the asymmetric hydrogenation of imines and N-heterocycles. The electronic properties drive the cycle as follows:

-

Oxidative Addition: The electron-rich P-center increases the basicity of the Ir(I) precursor, accelerating the oxidative addition of

to form the active Ir(III)-dihydride species. -

Substrate Coordination: The "Trans Effect" of the Phosphorus atom makes the coordination site trans to it more labile. However, in P,N-ligands, the substrate (imine) typically coordinates trans to the Nitrogen to minimize steric clash with the bulky P-ligands, or cis to P depending on the specific isomer favored by the spiro-backbone.

-

Migratory Insertion: The hydride transfer is the enantiodetermining step. The rigid chiral pocket ensures that only one face of the prochiral imine is accessible.

Catalytic Cycle Diagram

Figure 2: Iridium(III) catalytic cycle for imine hydrogenation facilitated by (Sa,R)-Dtb-PH-SIPHOX.

Experimental Protocols

Protocol: Preparation of the Ir-SIPHOX Complex

Note: While the ligand is air-stable, the Iridium complex formation should be performed under inert atmosphere (Nitrogen or Argon).

Materials:

-

(Sa,R)-Dtb-PH-SIPHOX Ligand (1.0 equiv)[1]

- (0.5 equiv)

-

NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1.0 equiv) - Counter-ion is critical for solubility and non-coordinating nature.

-

Dichloromethane (DCM), anhydrous.

Workflow:

-

Mixing: In a Schlenk tube, charge

and (Sa,R)-Dtb-PH-SIPHOX. Add anhydrous DCM. -

Complexation: Stir at room temperature for 1 hour. The solution typically turns deep orange/red.

-

Anion Exchange: Add NaBArF to the solution. Stir for an additional 1 hour. The chloride is precipitated as NaCl (remove via filtration if necessary, though often performed biphasically or followed by aqueous wash if using stable anions). Best practice: Filter through a celite plug under inert gas to remove NaCl.

-

Isolation: Concentrate the filtrate under vacuum. Precipitate the complex by adding anhydrous Hexane/Pentane.

-

Drying: Dry the resulting orange solid under high vacuum.

Protocol: Asymmetric Hydrogenation of N-Aryl Imines

Conditions: 1 mol% Catalyst, 50 bar

-

Substrate Prep: Dissolve the imine (1.0 mmol) in anhydrous DCM (2 mL) in a glass liner.

-

Catalyst Addition: Add the isolated Ir-SIPHOX catalyst (0.01 mmol, 1 mol%).

-

Pressurization: Place the liner in a high-pressure hydrogenation autoclave. Purge 3 times with

. Charge to 50 bar (approx. 725 psi). -

Reaction: Stir at room temperature for 12–24 hours.

-

Workup: Release pressure carefully. Concentrate solvent. Analyze conversion by

NMR and enantiomeric excess (ee) by Chiral HPLC.

References

-

Zhu, S.-F., Xie, J.-B., Zhang, Y.-Z., Li, S., & Zhou, Q.-L. (2006). Well-Defined Chiral Spiro Iridium/Phosphine-Oxazoline Cationic Complexes for Highly Enantioselective Hydrogenation of Imines at Ambient Pressure. Journal of the American Chemical Society.[2] Link

-

Hou, G.-H., Xie, J.-H., Yan, P.-C., & Zhou, Q.-L. (2009). Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines with High Efficiency and Enantioselectivity. Journal of the American Chemical Society.[2] Link

-

Xie, J.-H., & Zhou, Q.-L. (2008). Discovery of Chiral Spiro Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Link

-

Pfaltz, A., Blankenstein, J., Hilgraf, R., Hörmann, E., McIntyre, S., Menges, F., ... & Wüstenberg, B. (2003). Iridium-Catalyzed Enantioselective Hydrogenation of Olefins. Advanced Synthesis & Catalysis. Link

Sources

Technical Guide: Spiro Chiral Ligands in Asymmetric Synthesis

Executive Summary

In the hierarchy of chiral induction, structural rigidity is the primary determinant of enantioselectivity. While atropisomeric ligands like BINAP revolutionized the field by exploiting axial chirality, they suffer from inherent conformational flexibility—the "flapping" of the biaryl axis—which can erode selectivity in sterically demanding or highly functionalized substrates.

This guide focuses on Spiro Chiral Ligands , specifically those derived from the 1,1'-spirobiindane-7,7'-diol (SPINOL) backbone.[1][2][3] These ligands, pioneered largely by Prof. Qi-Lin Zhou and colleagues, represent a paradigm shift from flexible axial chirality to rigid spiro-central chirality. By locking the chiral environment into a fixed conformation, spiro ligands have achieved Turnover Numbers (TON) exceeding 4,500,000 in asymmetric hydrogenation, making them arguably the most efficient molecular catalysts currently available for industrial drug synthesis.

The Structural Paradigm: Rigidity as a Design Feature

To understand the superiority of spiro ligands, one must contrast them with their predecessors. The evolution of ligand design is a move toward restricting degrees of freedom.

Comparative Topology

-

Generation 1 (DIOP): Central chirality on a flexible alkyl backbone. Low rigidity leads to poor predictability.

-

Generation 2 (BINAP/SEGPHOS): Axial chirality.[4][5] The biaryl backbone is rigid but possesses a degree of freedom in the dihedral angle (

). This "breathing" motion allows the ligand to accommodate substrates but can also allow "leakage" to the wrong enantiomer. -

Generation 3 (SPINOL): Spiro chirality.[2][6][7][8][9][10] The 1,1'-spirobiindane core fuses two rings at a single quaternary carbon. The dihedral angle is geometrically locked. The chiral pocket is invariant.

Visualization of Ligand Evolution

The following diagram illustrates the transition from flexible to rigid scaffolds.

Figure 1: The evolutionary trajectory of chiral ligand design, moving from flexible alkyl chains to the geometrically locked spirobiindane framework.

The "Zhou Ligand" Families: Technical Specifications

The 1,1'-spirobiindane scaffold is versatile. By modifying the 7,7'-positions, three distinct classes of ligands are generated, each tailored for specific catalytic mechanisms.

SDP (Spiro Diphosphines)[2]

-

Structure: Analogous to BINAP but with the spiro backbone.

-

Key Feature: Large bite angle (~98°) compared to BINAP (~92°).

-

Application: Palladium-catalyzed C-C bond formation and Ruthenium-catalyzed hydrogenation.[10]

-

Mechanism: The large bite angle pushes the phenyl rings on the phosphorus deeper into the metal's coordination sphere, creating a tighter chiral pocket.

Spiro-PAP (Pyridine-Aminophosphine)[3]

-

Structure: A tridentate (P-N-N) ligand.

-

Significance: This is the "Flagship" ligand for Iridium-catalyzed hydrogenation.

-

Performance: Capable of hydrogenating simple ketones and esters with TONs > 1,000,000.

-

Electronic Effect: The N-H moiety participates in a "metal-ligand bifunctional" mechanism (outer-sphere H-transfer), crucial for accepting protons.

SpiroBOX (Bis-oxazoline)[3]

-

Structure: Nitrogen-based coordination.[11]

-

Application: Copper-catalyzed carbene insertion (C-H functionalization) and cyclopropanation.

-

Stability: Highly resistant to oxidation, allowing reactions under aerobic conditions.

Mechanistic Insight: The Quadrant Model

Why does the spiro backbone work so well? It comes down to Steric Transmission .

In the quadrant model of a metal-ligand complex, the ligand must effectively block two diagonal quadrants to force the substrate into a specific orientation.

-

BINAP: The blocking relies on the "tilt" of the phenyl rings. If the backbone flexes, the tilt angle changes, and the blockade weakens.

-

SPINOL: The spiro fusion forces the 7,7'-substituents outward in a perfect perpendicular arrangement. This creates a "wall" that does not move. The steric bulk is transmitted directly to the metal center without dampening.

Comparative Data: Rigid vs. Flexible

Substrate: 1-acetonaphthone (Asymmetric Hydrogenation)

| Ligand Scaffold | Catalyst Metal | ee (%) | TON | Notes |

| BINAP | Ru | 93% | 1,000 | Good, but requires high catalyst loading. |

| SegPhos | Ru | 96% | 5,000 | Narrower dihedral angle improves ee. |

| Spiro-PAP | Ir | 99.9% | 4,500,000 | Near-perfect selectivity; industrial viability. |

Experimental Protocol: Asymmetric Hydrogenation of Ketones

Objective: Synthesis of a chiral alcohol using an Ir-SpiroPAP complex. Target Audience: Process Chemists. Safety Note: This reaction involves high-pressure Hydrogen gas (H2). Use a rated autoclave and work behind a blast shield.

Materials

-

Catalyst: (R)-Ir-SpiroPAP (0.001 mol% relative to substrate).

-

Substrate: Acetophenone (10 mmol).

-

Base:

-BuOK (1.0 M in THF). -

Solvent: Anhydrous Isopropanol (IPA).

-

Gas: Hydrogen (H2), UHP grade.

Workflow Diagram

Figure 2: Operational workflow for high-pressure asymmetric hydrogenation using Spiro-Ir catalysts.

Step-by-Step Procedure

-

Catalyst Activation (In Glovebox):

-

Weigh

(1.5 mg) and -

Add 1 mL anhydrous IPA. Stir for 20 minutes until the solution turns a clear deep orange/red. This forms the active cationic species.

-

-

Reaction Assembly:

-

In a stainless steel autoclave liner, add the substrate (Acetophenone, 1.2 g, 10 mmol).

-

Add the catalyst solution prepared above.

-

Add

-BuOK solution (0.1 mL, 1.0 M). Note: Base is required to activate the pre-catalyst by forming the Ir-H species. -

Dilute with IPA to a total volume of 5 mL.

-

-

Hydrogenation:

-

Seal the autoclave. Purge with

gas (10 atm) three times to remove oxygen. -

Pressurize to 50 atm (approx 730 psi).

-

Stir vigorously (1000 rpm) at room temperature (

).

-

-

Monitoring & Workup:

-

Monitor H2 uptake. Once pressure stabilizes, carefully vent the gas (fume hood).

-

Concentrate the solvent under reduced pressure.

-

Analyze conversion via NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

-

Validation Criteria:

-

Conversion: >99% (Disappearance of ketone carbonyl peak in NMR).

-

Enantioselectivity: >98% ee.[10]

-

Color: The solution should remain clear/orange. Precipitation of "Ir-black" indicates catalyst decomposition.

Industrial Applications & Case Studies

The high stability and TON of spiro ligands have facilitated their transition from academic curiosities to industrial tools.

Case Study: Synthesis of (S)-Equol

-

(S)-Equol is a nutraceutical with high commercial value.

-

Challenge: Hydrogenation of a sterically hindered chromene derivative.

-

Old Route: 3 steps, low yield, uses stoichiometric chiral auxiliaries.

-

Spiro Route: Direct asymmetric hydrogenation using Ir-SpiroPAP .[11]

-

Yield: 96%

-

ee: 99%

-

S/C Ratio: 50,000

-

-

Impact: Eliminated two purification steps and reduced waste by 80%.

References

-

Zhou, Q.-L., & Xie, J.-H. (2023).[9][11] Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands. Accounts of Chemical Research. [Link]

-

Ding, K., & Han, Z. (2019). Spiro Ligands for Asymmetric Catalysis. Springer Books. [Link]

-

Tang, W., & Zhang, X. (2013). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. [Link]

Sources

- 1. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææ课é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Asymmetric Catalysis: [chemen.nankai.edu.cn]

- 9. Publications-å¨å ¶æææ课é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Chemistry of (SA,R)-Dtb-PH-siphox with Transition Metals: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of the chiral phosphine-oxazoline (PHOX) ligand, (SA,R)-3,5-di-tert-butyl-phenyl-spirobiindane-phosphine-oxazoline, commonly known as (SA,R)-Dtb-PH-siphox. This document is intended for researchers, scientists, and professionals in drug development and catalysis. It will cover the structural intricacies of the ligand, its coordination behavior with key transition metals, and the catalytic applications of the resulting complexes, with a focus on asymmetric synthesis. The guide will delve into the rationale behind experimental design and provide representative protocols for the synthesis and characterization of these important catalytic species.

Introduction: The Rise of Privileged Ligands in Asymmetric Catalysis

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has propelled the development of sophisticated chiral ligands for transition metal catalysis. Among the pantheon of "privileged ligands," the phosphine-oxazoline (PHOX) family has carved a significant niche due to its modular nature, strong coordination ability, and consistent success in a wide array of asymmetric transformations. The (SA,R)-Dtb-PH-siphox ligand represents a highly effective member of the broader SIPHOX (Spiro-Phosphine-Oxazoline) class, characterized by a rigid and sterically demanding spirobiindane backbone.[1] This rigidity is crucial for creating a well-defined and effective chiral environment around the metal center, thereby enabling high levels of stereocontrol in catalytic reactions.[1][2]

The electronic and steric properties of (SA,R)-Dtb-PH-siphox are finely tunable. The bulky 3,5-di-tert-butylphenyl substituents on the phosphorus atom provide a significant steric footprint, which can influence substrate approach and product selectivity. The oxazoline ring, a key component of the P,N-ligand structure, not only serves as a chiral directing group but also modulates the electronic properties of the metal center. This guide will explore how these features translate into unique coordination behavior and catalytic prowess when complexed with various transition metals.

Ligand Architecture and Coordination Motifs

The (SA,R)-Dtb-PH-siphox ligand is a bidentate, P,N-chelating ligand. Its coordination to a transition metal center typically occurs through the phosphorus atom of the phosphine moiety and the nitrogen atom of the oxazoline ring. This chelation forms a stable, nine-membered hetero-metal ring, a characteristic feature of SIPHOX-metal complexes.[1] The rigidity of the spirobiindane backbone locks the conformation of this chelate ring, minimizing fluxionality and creating a well-defined chiral pocket around the metal.

Figure 1: General coordination mode of a SIPHOX ligand to a transition metal center.

The bite angle of the P,N-ligand and the steric hindrance imposed by the di-tert-butylphenyl groups are critical parameters that dictate the geometry of the resulting metal complex and, consequently, its catalytic activity and selectivity.

Coordination with Key Transition Metals

The versatility of (SA,R)-Dtb-PH-siphox allows for its effective coordination with a range of late transition metals, most notably iridium, rhodium, and palladium. The choice of metal is dictated by the desired catalytic transformation.

Iridium Complexes: Powerhouses for Asymmetric Hydrogenation

Iridium complexes bearing SIPHOX and related P,N-ligands are renowned for their exceptional performance in the asymmetric hydrogenation of a variety of challenging substrates, including unfunctionalized olefins and imines.[2][3] The resulting iridium(I) complexes, often prepared from precursors like [Ir(COD)Cl]₂, typically adopt a square planar or distorted square planar geometry.

Representative Synthesis of an Iridium-(SA,R)-Dtb-PH-siphox Complex:

A representative protocol for the synthesis of a cationic iridium complex is as follows:

-

In a glovebox, a solution of (SA,R)-Dtb-PH-siphox (1.05 equiv.) in dichloromethane (DCM) is added to a solution of [Ir(COD)Cl]₂ (0.5 equiv.) in DCM.

-

The mixture is stirred at room temperature for 1 hour.

-

A solution of a non-coordinating anion salt, such as NaBArF₄ (1.0 equiv.), in DCM is added, and the mixture is stirred for another hour.

-

The resulting solution is filtered through Celite to remove any precipitated salts.

-

The solvent is removed under reduced pressure to yield the desired iridium complex, which can be further purified by crystallization.

Table 1: Representative Spectroscopic Data for a Cationic Iridium-SIPHOX Complex

| Technique | Characteristic Features |

| ³¹P NMR | A downfield shift of the phosphorus signal upon coordination to iridium, typically observed as a singlet or a doublet. |

| ¹H NMR | Complex multiplets in the aromatic region and characteristic signals for the spirobiindane and oxazoline protons. |

| Mass Spectrometry (ESI+) | Observation of the molecular ion peak corresponding to the cationic [Ir(ligand)(COD)]⁺ fragment. |

The high efficiency of these iridium catalysts stems from the formation of a stable, yet reactive, iridium hydride species in the presence of hydrogen gas. The chiral environment enforced by the (SA,R)-Dtb-PH-siphox ligand then directs the enantioselective transfer of hydrogen to the prochiral substrate.

Figure 2: Simplified catalytic cycle for Iridium-SIPHOX catalyzed asymmetric hydrogenation.

Palladium Complexes: Versatility in Carbon-Carbon Bond Formation

Palladium complexes of P,N-ligands are workhorses in a variety of carbon-carbon bond-forming reactions, including the Heck reaction and asymmetric allylic alkylation (AAA). The coordination of (SA,R)-Dtb-PH-siphox to a palladium(0) or palladium(II) precursor generates a catalytically active species where the ligand's steric and electronic properties influence the regioselectivity and enantioselectivity of the reaction.

Representative Synthesis of a Palladium-(SA,R)-Dtb-PH-siphox Complex:

A typical preparation involves the reaction of the ligand with a suitable palladium precursor:

-

Under an inert atmosphere, (SA,R)-Dtb-PH-siphox (1.1 equiv.) is added to a solution of a palladium precursor, such as [Pd(allyl)Cl]₂ (0.5 equiv.), in a dry, aprotic solvent like toluene.

-

The mixture is stirred at room temperature for 30 minutes.

-

A silver salt with a non-coordinating anion, for instance AgSbF₆ (1.0 equiv.), is added to abstract the chloride ligand.

-

The reaction mixture is stirred in the dark for 1 hour.

-

The precipitated AgCl is removed by filtration through a pad of Celite.

-

The filtrate containing the active cationic palladium catalyst can be used directly or the solvent can be removed to isolate the complex.

Table 2: Expected Performance in a Model Asymmetric Allylic Alkylation Reaction

| Substrate | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1,3-Diphenylallyl acetate | Dimethyl malonate | 1-2 | >95 | >98 |

| Data is representative and based on the performance of similar PHOX ligands. |

The mechanism of palladium-catalyzed AAA involves the formation of a π-allyl palladium intermediate. The chiral (SA,R)-Dtb-PH-siphox ligand controls the facial selectivity of the nucleophilic attack on the π-allyl moiety, leading to the formation of the enantioenriched product.

Characterization Techniques

A comprehensive understanding of the structure and behavior of these transition metal complexes relies on a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for confirming the coordination of the ligand to the metal center and for elucidating the structure of the complex in solution.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry. This technique is crucial for understanding the steric environment around the metal center.

-

Mass Spectrometry: Electrospray ionization (ESI) and other soft ionization techniques are used to determine the mass-to-charge ratio of the complex, confirming its composition.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be a powerful tool for studying the chiroptical properties of the chiral complexes and for monitoring changes in their conformation.

Conclusion and Future Outlook

The (SA,R)-Dtb-PH-siphox ligand embodies the principles of modern ligand design, offering a rigid, sterically defined, and electronically tunable platform for asymmetric catalysis. Its coordination to transition metals like iridium and palladium generates highly effective catalysts for a range of important synthetic transformations. While the broader class of SIPHOX ligands has been more extensively studied, the specific attributes of the Dtb-PH variant suggest its high potential for achieving exceptional levels of enantioselectivity in challenging catalytic reactions.

Future research in this area will likely focus on expanding the repertoire of transition metals coordinated with (SA,R)-Dtb-PH-siphox, exploring its application in novel catalytic reactions, and conducting detailed mechanistic studies to further refine our understanding of the factors governing stereoselectivity. The continued exploration of such privileged ligands will undoubtedly lead to the development of even more efficient and selective catalysts, empowering chemists to synthesize complex chiral molecules with greater precision and elegance.

References

- de la Fuente Molina, V. (2015).

- Grabulosa, A. (2010). P-Stereogenic ligands with the tert-butylmethylphosphine fragment. Coordination chemistry and catalysis of their organometallic complexes. Tesis Doctorals en Xarxa.

- Zhou, Y.-G. (Ed.). (2010).

- Islam, S., Mondal, P., et al. (2010). Synthesis, characterization and catalytic activity of polymer anchored transition metal complexes toward oxidation reactions. Transition Metal Chemistry, 35(7), 837-845.

- Pfaltz, A., & Drury, W. J. (2004). Iridium-Catalyzed Asymmetric Hydrogenation: Development of New N,P Ligands and Hydrogenation of Alkenyl Boronic Esters. Accounts of Chemical Research, 37(8), 534-542.

- Shivankar, V. S., Burungale, A. S., Rajmane, M. M., & Gavali, L. V. (2012). Synthesis, characterization and catalytic activity of mixed ligand transition metal complexes. Archives of Applied Science Research, 4(5), 2289-2298.

- Mondal, P., Islam, S., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(17), 3983.

- Smith, A. M. R. (2017). Synthesis of Value-Added Intermediates by Continuous Flow Technology. Durham E-Theses.

- Stumbo, E. (2019).

- Chauvin, R., & Canac, Y. (Eds.). (2010). Transition Metal Complexes of Neutral h1-Carbon Ligands. Springer.

- Al-Hamdani, A. A. S., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(24), 5897.

Sources

Technical Guide: Stability Profile of (SA,R)-Dtb-PH-siphox (Solid State vs. Solution)

Executive Summary

(SA,R)-Dtb-PH-siphox is a privileged chiral spiro phosphino-oxazoline ligand used primarily in Iridium-catalyzed asymmetric hydrogenation.[1] Its structural integrity is defined by the rigid 1,1'-spirobiindane backbone and the steric bulk of the 3,5-di-tert-butylphenyl (Dtb) groups.[1]

Core Stability Verdict:

-

Solid State: High stability.[1] The ligand is kinetically stable against oxidation for months if stored under inert atmosphere at low temperatures (4°C). The "Dtb" groups provide significant steric protection compared to diphenyl analogs.

-

Solution State: Moderate to Low stability.[1] In solution, the protective crystal lattice is lost, exposing the phosphine (

) moiety to dissolved oxygen. Spontaneous oxidation to the phosphine oxide ( -

Operational Directive: Handle solids in a glovebox or under active nitrogen flow. Prepare solutions immediately prior to use.

Molecular Architecture & Stability Implications[1][2][3]

To understand the stability profile, one must analyze the structural motifs:

-

Spiro Backbone (Rigidity): The spirobiindane scaffold prevents racemization, ensuring the chiral information is chemically stable even at elevated temperatures (up to 80-100°C during catalysis).[1]

-

Phosphine Moiety (The Weak Link): The trivalent phosphorus is electron-rich and prone to oxidation.[1]

-

Dtb Groups (The Shield): The 3,5-di-tert-butylphenyl groups are bulky.[1] They create a "steric umbrella" that retards the rate of oxidation compared to standard phenyl-substituted ligands (e.g., simple PHOX ligands).[1] This allows for brief air handling, but not prolonged exposure.[1]

Solid-State Stability Profile

In the solid phase, (SA,R)-Dtb-PH-siphox benefits from tight crystal packing which limits oxygen diffusion.[1]

Degradation Metrics (Solid State)

| Parameter | Condition | Stability Rating | Observations |

| Oxidation | Air (Ambient Temp) | Moderate | Slow surface oxidation over 24-48 hours.[1] Bulk remains intact longer. |

| Oxidation | Inert ( | Excellent | Stable >12 months.[1] No detectable |

| Hydrolysis | Ambient Humidity | High | Oxazoline ring is resistant to neutral moisture in solid form.[1] |

| Photolysis | Ambient Light | Moderate | Photosensitivity is low, but amber vials are standard protocol to prevent radical initiation.[1] |

Storage Protocol

-

Primary: Sealed under Argon/Nitrogen in a glovebox.

-

Secondary: Desiccator at 4°C (if glovebox unavailable).

-

Container: Amber glass with Teflon-lined cap.[1]

Solution-State Stability Profile

Once dissolved, the ligand's kinetic barrier to oxidation drops significantly. The solvent choice and gas purity become critical variables.

Solvent Compatibility & Risks[1]

| Solvent | Solubility | Stability Risk | Recommendation |

| DCM / | High | High | Chlorinated solvents often contain trace HCl/oxidants.[1] Pass through basic alumina before use.[1] |

| THF / Toluene | High | Low | Best for storage if distilled/degassed.[1] |

| Alcohols (MeOH) | Moderate | Medium | Proticity can accelerate solvolysis if trace acid is present.[1] |

| Water | Insoluble | N/A | Biphasic systems require surfactants.[1] |

The Oxidation Pathway

The primary degradation mechanism is the attack of triplet oxygen on the phosphorus lone pair.

Figure 1: Oxidative degradation pathway of the phosphine moiety in solution.

Experimental Protocols for Stability Assessment

Trust but verify. The following protocols allow you to validate the integrity of your specific batch of ligand.

Protocol A: Rapid Purity Check ( NMR)

Rationale: Phosphorus NMR is the definitive method because the shift difference between P(III) and P(V) is massive (~30-50 ppm).[1]

-

Preparation: In a glovebox, dissolve 5-10 mg of ligand in 0.6 mL of anhydrous, degassed

or -

Acquisition: Run a non-decoupled

NMR (usually ~16-64 scans).[1] -

Analysis:

-

Acceptance Criteria: Impurity peak integration < 2%.

Protocol B: Benchtop Stability Stress Test

Rationale: To determine the "working window" for open-air handling.

Figure 2: Workflow for determining solution-state handling windows.

Handling & Metal Complexation[1][4][5][6][7]

Metal Complex Stability

It is crucial to note that while the free ligand is sensitive, the Iridium complex (formed by reacting (SA,R)-Dtb-PH-siphox with

-

Recommendation: If long-term storage of solutions is required, convert the ligand to the pre-catalyst form (Ir-complex). The metal coordination "locks" the phosphorus lone pair, preventing oxidation.

Best Practices

-

Degassing: Sparging with nitrogen is insufficient for catalytic hydrogenation.[1] Use Freeze-Pump-Thaw cycles for solvents.[1]

-

Additives: Avoid strong acids in the absence of substrate, as they can protonate the oxazoline nitrogen, altering the bite angle and potentially leading to hydrolysis.

References

-

Zhou, Q.-L. (2016).[1] Privileged Chiral Ligands and Catalysts. Wiley-VCH.[1] (Detailed discussion on the Spiro class ligands and their structural rigidity).

-

Xie, J.-H., & Zhou, Q.-L. (2014).[1] Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters.[2][3][4][5] Organic Chemistry Frontiers, 1(9), 1085-1090.[1]

-

BLD Pharm. (n.d.).[1][6] Product Safety and Handling: (SA,R)-DTB-PH-SIPHOX. BLD Pharm Technical Data.

-

ChemScene. (n.d.). (Sa,S)-DTB-Bn-SIPHOX Technical Data Sheet.[1] ChemScene.

-

Pfaltz, A. (2004).[1] Chiral P,N-Ligands in Asymmetric Catalysis. Accounts of Chemical Research. (General mechanism of PHOX ligand oxidation and stability).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00056G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of Chiral Spiro P-N-S Ligands for Iridium-Catalyzed Asymmetric Hydrogenation of β-Alkyl-β-Ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (SA,R)-DTB-PH-SIPHOX|BLD Pharm [bldpharm.com]

Methodological & Application

Standard Protocol for the Preparation of the (SA,R)-Dtb-PH-siphox Iridium Complex

Scientific Background & Design Rationale

The development of highly efficient chiral catalysts is a cornerstone of modern asymmetric synthesis. The (SA,R)-Dtb-PH-siphox iridium complex represents a privileged class of chiral Crabtree-type catalysts pioneered by the Qi-Lin Zhou research group[1]. Featuring a highly rigid spirobiindane backbone, this spiro-phosphino-oxazoline (SIPHOX) ligand coordinates with iridium to form a cationic complex that exhibits unprecedented enantioselectivity and turnover numbers (TON) in the asymmetric hydrogenation of unfunctionalized olefins, imines, and

Mechanistic Causality in Protocol Design

The synthesis of the active [Ir(COD)((SA,R)-Dtb-PH-siphox)]BArF complex relies on a carefully orchestrated two-stage coordination and counterion exchange process. Every reagent and condition serves a specific mechanistic purpose:

-

Precatalyst Coordination: The dimeric iridium precursor [Ir(COD)Cl]2 is cleaved by the bidentate P,N-ligand. The spiro backbone's extreme rigidity enforces a deep chiral pocket, while the bulky di-tert-butyl (Dtb) groups on the ligand dictate the stereochemical trajectory of the incoming substrate[1].

-

The Role of the BArF Counterion: The native chloride ion is strongly coordinating and would inhibit catalytic activity by occupying the vacant coordination site required for substrate binding. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) is introduced to replace chloride with the bulky, non-coordinating BArF anion. This dramatically increases the electrophilicity of the iridium center, priming it for oxidative addition[3].

-

A Self-Validating Biphasic System: The counterion exchange is performed in a biphasic CH₂Cl₂/H₂O mixture. This acts as a self-validating thermodynamic sink: as the lipophilic BArF anion coordinates with the iridium center, the displaced chloride ion is partitioned into the aqueous layer as NaCl. This phase separation prevents the reverse reaction, ensuring near-quantitative conversion to the active cationic precatalyst[4].

Quantitative Reagent Formulation

The following table summarizes the stoichiometric requirements for a standard 1.0 mmol scale preparation.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Functional Role |

| [Ir(COD)Cl]2 | 671.70 | 0.5 | 335.8 mg | Iridium metal precursor |

| (SA,R)-Dtb-PH-siphox | Ligand specific | 1.0 | 1.0 mmol | Chiral spiro P,N-ligand |

| NaBArF | 886.20 | 1.5 | 1.33 g | Non-coordinating counterion source |

| Anhydrous CH₂Cl₂ | 84.93 | Solvent | 10.0 mL | Primary organic reaction medium |

| Degassed H₂O | 18.02 | Co-solvent | 10.0 mL | Aqueous sink for chloride extraction |

Step-by-Step Preparation Protocol

Phase 1: Ligand Coordination

-

Preparation of the Environment: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

-

Reagent Loading: Add [Ir(COD)Cl]2 (335.8 mg, 0.5 equiv) and the (SA,R)-Dtb-PH-siphox ligand (1.0 mmol, 1.0 equiv) to the Schlenk flask.

-

Complexation: Inject 10.0 mL of anhydrous, degassed dichloromethane (CH₂Cl₂) to achieve a concentration of approximately 0.1 M.

-

Incubation: Stir the mixture at room temperature (or under gentle reflux at 35 °C) for 1 to 2 hours.

-

Diagnostic Indicator: The solution will transition from a pale suspension to a homogeneous deep red/orange solution, indicating the successful formation of the intermediate [Ir(COD)((SA,R)-Dtb-PH-siphox)Cl] complex[4].

-

Phase 2: Biphasic Counterion Exchange

-

Anion Introduction: To the stirring organic solution, add NaBArF (1.33 g, 1.5 equiv) directly as a solid under a positive flow of Argon.

-

Aqueous Extraction: Immediately inject 10.0 mL of degassed, deionized water to create a biphasic system.

-

Exchange Reaction: Stir the biphasic mixture vigorously for an additional 1 to 2 hours at room temperature. The vigorous stirring maximizes the interfacial surface area, allowing the chloride ions to migrate into the aqueous phase while the BArF anions stabilize the iridium complex in the organic phase[3].

Phase 3: Workup and Purification

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (CH₂Cl₂) layer.

-

Washing: Wash the organic layer twice with 10 mL portions of degassed water to remove any residual NaCl and unreacted NaBArF.

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product via flash column chromatography on silica gel (Eluent: CH₂Cl₂ or CH₂Cl₂/Hexane mixtures).

-

Mechanistic Note: Despite being an organometallic complex, the steric bulk of the Dtb and spiro groups prevents the formation of inactive hydride-bridged trimers, rendering the Ir-SIPHOX BArF salts remarkably stable to air and moisture, thus allowing for standard silica gel chromatography[1].

-

-

Isolation: Evaporate the solvent to yield the pure [Ir(COD)((SA,R)-Dtb-PH-siphox)]BArF complex.

Caption: Workflow for the biphasic synthesis and isolation of the cationic Ir-SIPHOX precatalyst.

Expected Outcomes & Characterization

| Parameter | Expected Observation / Value | Diagnostic Significance |

| Physical State | Orange to red crystalline solid or foam | Indicates successful BArF counterion integration |

| Yield | 85% – 95% | Demonstrates the thermodynamic efficiency of the biphasic exchange |

| Air/Moisture Stability | Highly stable under ambient conditions | Confirms the protective steric bulk of the Dtb groups |

Application: The Ir(III)/Ir(V) Catalytic Cycle

When deployed in the asymmetric hydrogenation of

The coordinative carboxyl group of the substrate anchors to the Ir(III) dihydride active species. This is followed by migratory insertion and a subsequent oxidative addition of H₂ to form a transient Ir(V) tetrahydride species, which ultimately undergoes reductive elimination to release the highly enantioenriched chiral product[5].

Caption: Proposed Ir(III)/Ir(V) catalytic cycle for the asymmetric hydrogenation of carboxylic acids.

References

-

Zhu, S.-F., et al. "Well-Defined Chiral Spiro Iridium/Phosphine−Oxazoline Cationic Complexes for Highly Enantioselective Hydrogenation of Imines at Ambient Pressure." Journal of the American Chemical Society.1

-

Li, S., et al. "Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids." Organic Chemistry Portal. 2

-

Pfaltz, A., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Olefins." Accounts of Chemical Research. 3

-

Zhou, Q.-L., et al. "Mechanism Studies of Ir-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids." ResearchGate. 5

-

Ding, K., et al. "Design and Synthesis of Chiral Spiro Ligands." ResearchGate. 4

Sources

handling and storage techniques for air-sensitive Siphox ligands

Application Note: Handling and Storage Techniques for Air-Sensitive SIPHOX Ligands

Executive Summary

SIPHOX (Spiro Phosphine-Oxazoline) ligands represent a privileged class of chiral ligands characterized by a rigid 1,1′-spirobiindane backbone. Developed primarily for high-enantioselectivity transformations—such as Iridium-catalyzed asymmetric hydrogenation and Palladium-catalyzed allylic alkylation—these ligands derive their efficacy from the hemilabile coordination of a soft phosphorus (P) atom and a hard nitrogen (N) atom.

However, the electron-rich nature of the phosphine moiety makes SIPHOX ligands inherently susceptible to oxidative degradation. Exposure to atmospheric oxygen converts the active P(III) species into a catalytically inert P(V) oxide. This guide provides a rigorous, self-validating protocol for the storage, handling, and quality control of SIPHOX ligands to ensure reproducibility in drug development and catalytic screening.

Mechanism of Degradation

To handle SIPHOX ligands effectively, one must understand their failure mode. The spiro-backbone provides structural rigidity, preventing racemization, but it does not protect the phosphorus center from oxidation.

-

Primary Failure Mode: Oxidative attack on the lone pair of the trivalent phosphorus.

-

Chemical Consequence: Conversion of Phosphine (

) to Phosphine Oxide ( -

Catalytic Impact: The phosphine oxide cannot coordinate effectively to the metal center (e.g., Ir, Pd), leading to complete loss of catalytic activity or, worse, the formation of distinct active species that yield racemic products.

Visualization: The Oxidation Pathway

Figure 1: The irreversible oxidation pathway of SIPHOX ligands. Once the P=O bond is formed, the ligand cannot be easily regenerated.

Protocol 1: Storage and Inventory Management

Objective: Maintain the "Golden Sample" state of the bulk ligand for >12 months.

The "Aliquot Strategy" (Best Practice): Repeatedly opening a bulk bottle inside a glovebox introduces trace oxygen and moisture over time. The safest approach is to aliquot the bulk material immediately upon receipt.

Step-by-Step Protocol:

-

Receipt: Upon arrival, transfer the sealed commercial vial directly into an Inert Atmosphere Glovebox (

ppm, -

Aliquotting:

-

Weigh the ligand into single-use glass vials (e.g., 4 mL amber vials with Teflon-lined caps).

-

Target mass per vial: Sufficient for 1-3 standard reactions (e.g., 50 mg or 100 mg).

-

-

Sealing: Cap tightly and wrap the cap-neck junction with Parafilm or electrical tape inside the glovebox.

-

Secondary Containment: Place small vials inside a larger jar containing a sachet of activated desiccant (e.g., silica gel or molecular sieves) to scavenge trace moisture.

-

Storage Conditions:

-

Temperature: -20°C (Freezer) is ideal to slow kinetic oxidation rates. 4°C is acceptable for short-term (<1 month).

-

Light: Protect from light (amber vials) to prevent potential photochemical degradation of the oxazoline linker.

-

| Parameter | Specification | Reason |

| Atmosphere | Nitrogen or Argon | Prevents P(III) oxidation.[1] |

| Temperature | -20°C | Slows kinetics of any trace oxidation. |

| Container | Amber Glass + Teflon Cap | Blocks UV; Teflon prevents leaching. |

| State | Solid Powder | Solution storage is not recommended for long periods. |

Protocol 2: Reaction Setup (Glovebox vs. Schlenk)

Objective: Transfer the ligand from storage to reaction vessel without breaking the inert chain.

Method A: Glovebox (Recommended)

-

Validation: The glovebox atmosphere is continuously monitored (

sensor). -

Procedure:

-

Bring all reaction glassware (dried in oven >120°C) into the box via the antechamber.

-

Weigh SIPHOX ligand and metal precursor (e.g.,

) into the reaction vial. -

Add anhydrous, degassed solvent.

-

Stir to form the pre-catalyst complex (often indicated by a color change, e.g., yellow to deep orange/red).

-

Seal the vessel before bringing it out for heating/hydrogenation.

-

Method B: Schlenk Line (Advanced Users Only)

-

Risk: High. Requires impeccable technique.

-

Procedure:

-

Flame-dry a Schlenk flask under vacuum; refill with Argon (3 cycles).

-

Solids Transfer: Quickly add the solid ligand against a positive flow of Argon. Alternatively, use a "solids addition funnel" loaded in a glovebag.

-

Solvent Addition: Add degassed solvent via syringe through a septum.

-

Degassing: If unsure about solvent quality, perform 3 cycles of Freeze-Pump-Thaw. Sparging is insufficient for highly sensitive catalytic runs.

-

Workflow Visualization

Figure 2: Decision matrix for handling SIPHOX ligands. Method A (Glovebox) minimizes risk and is the industry standard for this ligand class.

Protocol 3: Quality Control (The Self-Validating System)

Objective: Verify ligand purity before committing valuable starting materials to a reaction. Technique: 31P NMR Spectroscopy . This is the only definitive method to distinguish active ligand from oxide.

The 31P NMR Protocol

-

Preparation: Inside the glovebox, dissolve ~5-10 mg of ligand in 0.6 mL of dry, degassed

or -

Tube: Use a J. Young NMR tube (with a Teflon valve) to prevent oxidation during transport to the NMR magnet. If using a standard tube with a plastic cap, wrap heavily with Parafilm and run immediately.

-

Acquisition: Run a standard proton-decoupled 31P experiment (

).

Data Interpretation (The Pass/Fail Criteria)

| Species | Typical Chemical Shift ( | Signal Characteristics | Status |

| Active SIPHOX (P-III) | -10 to -30 ppm (varies by R-group) | Sharp singlet | PASS |

| Oxidized Ligand (P-V) | +20 to +50 ppm | Sharp singlet (Downfield) | FAIL |

| Hydrolysis/Broken | Various | Multiple peaks / Broadening | FAIL |

Note: The exact shift depends on the specific SIPHOX derivative (e.g., P-Phenyl vs. P-Xyl). However, the oxide is always significantly downfield (positive shift) relative to the phosphine.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Partial oxidation of ligand. | Run 31P NMR. If Oxide > 5%, discard batch or repurify (difficult). |

| No Enantioselectivity (0% ee) | Metal leaching or wrong complex. | Ensure Pre-catalyst formation step (stirring ligand + metal) is done before adding substrate. |

| Colorless Solution | Ligand not coordinating. | Check solvent.[1] Coordinating solvents (ACN, DMSO) can displace the ligand. Use DCM, THF, or Toluene. |

| White Precipitate | Ligand hydrolysis or oxide formation. | Check moisture content of solvent (Karl Fischer titration). |

References

- Zhou, Q.-L. (2011). Privileged Chiral Ligands and Catalysts. Wiley-VCH. (Foundational text on the SIPHOX/Spiro ligand class).

-

Xie, J.-H., & Zhou, Q.-L. (2008). "Spiro ligands for asymmetric catalysis." Accounts of Chemical Research, 41(5), 581-593. Link

-

Strem Chemicals / Ascensus Specialties. (n.d.). Phosphorus Ligands and Compounds: Handling Guide. Retrieved from .

-

Magritek. (2023). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Application Note. Link

-

ChemScene. (n.d.). Product Safety Data Sheet: (Sa,S)-Xyl-Bn-SIPHOX. Retrieved from .

Sources

High-Pressure Asymmetric Hydrogenation Utilizing the Iridium/Dtb-PH-siphox Catalyst System

An Application Note and Protocol for Researchers

Introduction: The Pursuit of Chirality with Advanced Catalysis

Asymmetric hydrogenation stands as a cornerstone of modern chemical synthesis, enabling the direct creation of chiral molecules with high enantiomeric purity.[1] This reaction, which adds two hydrogen atoms across an unsaturated bond with spatial selectivity, is fundamental in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The selectivity is imparted not by the substrate, but by a chiral catalyst, which can transfer its stereochemical information to millions of substrate molecules, making the process highly efficient.

At the forefront of this field are transition-metal catalysts modified with chiral ligands. Among the most privileged and versatile are P,N-type ligands, such as those in the Phosphinooxazoline (PHOX) family.[2][3][4] These ligands form highly active and selective catalysts with late transition metals, particularly iridium. Iridium catalysts are especially valued for their broad substrate scope, effectively hydrogenating even poorly coordinating, unfunctionalized olefins.[2][5]

This application note focuses on a specific, highly effective ligand: (S,S)-bis(3,5-di-tert-butylphenyl)-[(3S)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane , commonly known as Dtb-PH-siphox . The defining feature of this ligand is the bulky 3,5-di-tert-butylphenyl groups on the phosphorus atom.[6] This steric hindrance creates a well-defined chiral pocket around the iridium center, enhancing enantiocontrol during the catalytic cycle. When combined with an iridium(I) precursor, Dtb-PH-siphox forms a cationic complex that demonstrates exceptional reactivity and enantioselectivity for the hydrogenation of a wide range of substrates.[1][7]

Mechanistic Rationale: How Steric Hindrance Governs Enantioselectivity

The prevailing mechanism for iridium-catalyzed asymmetric hydrogenation with P,N ligands is an inner-sphere pathway.[8][9] The cationic iridium center coordinates to the prochiral substrate (e.g., an olefin or imine). The steric bulk of the Dtb-PH-siphox ligand forces the substrate to bind in a specific orientation to minimize steric clashes. This preferential binding is the key to enantioselection. Following substrate coordination, molecular hydrogen undergoes oxidative addition to the iridium center. Subsequent migratory insertion of the hydrogen atoms onto the coordinated substrate and reductive elimination of the chiral product regenerates the active catalyst.

The diagram below illustrates the proposed catalytic cycle. The bulky di-tert-butylphenyl groups play a crucial role in differentiating the two prochiral faces of the incoming substrate, leading to the preferential formation of one enantiomer.

Caption: Proposed catalytic cycle for Ir/Dtb-PH-siphox hydrogenation.

Critical Safety Protocols for High-Pressure Hydrogenation

High-pressure hydrogenation involves significant hazards, including flammable gas, high pressures, and potentially pyrophoric catalysts.[10][11] Strict adherence to safety protocols is non-negotiable.[11][12]

General Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves.[10][13]

-

Fume Hood: All operations, from catalyst handling to the reaction itself, must be conducted within a certified chemical fume hood.[11][14]

-

Ventilation: Ensure the work area is well-ventilated to prevent the accumulation of hydrogen gas.[10]

-

Ignition Sources: Prohibit all potential ignition sources, including mobile phones, lighters, and tools that can create sparks, from the reaction area.[10][12]

-

Blast Shield: It is highly recommended to place a blast shield between the reactor and the operator.[14][15]

Equipment and Gas Handling:

-

Reactor Inspection: Before each use, visually inspect the high-pressure reactor body, seals, valves, pressure gauges, and rupture discs for any signs of damage or wear.[11]

-

Cylinder Safety: Hydrogen cylinders must be secured upright with approved straps or chains.[14] Use only regulators and fittings rated for hydrogen service.

-

Leak Testing: This is the most critical step before introducing hydrogen. After sealing the reactor, pressurize it with an inert gas (nitrogen or argon) to the maximum intended reaction pressure. Monitor the pressure for at least 30 minutes; any drop indicates a leak that must be rectified before proceeding.[10][11][12]

-

Purging: Oxygen must be removed from the reactor to prevent the formation of an explosive mixture with hydrogen.[10][16] This is achieved by repeatedly evacuating the sealed reactor and backfilling with an inert gas (at least 3 cycles).[13][17]

-

Venting: After the reaction, residual hydrogen must be safely vented through tubing to an exhaust duct or the back of the fume hood, never into the lab space.[12]

Experimental Setup

A typical high-pressure hydrogenation setup consists of a high-pressure reactor (autoclave), a gas manifold for controlling the introduction of inert gas and hydrogen, a pressure regulator, a heating mantle or oil bath, and a magnetic or mechanical stirrer.

Caption: Step-by-step experimental workflow for high-pressure hydrogenation.

Detailed Experimental Protocols

Protocol 1: In-situ Preparation of the [Ir(Dtb-PH-siphox)(COD)]BArF Catalyst

Causality: The active cationic iridium catalyst is typically generated in-situ from a stable iridium(I) precursor like [Ir(COD)Cl]₂ and the Dtb-PH-siphox ligand. A non-coordinating borate anion, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF), is used to create a more active, cationic species by abstracting the chloride.[7]

-

In a glovebox or under a strict inert atmosphere, add [Ir(COD)Cl]₂ (1.0 eq) and Dtb-PH-siphox (2.1 eq) to a dry Schlenk flask.

-

Add anhydrous, degassed dichloromethane (DCM) to dissolve the components.

-

In a separate flask, dissolve sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (2.2 eq) in DCM.

-

Add the NaBArF solution to the iridium/ligand solution and stir at room temperature for 1-2 hours.

-

The resulting orange-red solution of the active catalyst can be used directly or filtered through Celite to remove the NaCl precipitate.

Protocol 2: General Procedure for High-Pressure Asymmetric Hydrogenation

This protocol describes a typical reaction for an unfunctionalized olefin.

-

Reactor Charging: Thoroughly clean and dry a high-pressure autoclave equipped with a glass liner and a magnetic stir bar.[13] In a glovebox, add the substrate (e.g., 1.0 mmol) to the liner. Add the desired amount of the in-situ prepared catalyst solution (e.g., 0.5-1.0 mol%, S/C = 200-100). Add sufficient anhydrous and degassed solvent (e.g., DCM or 1,2-dichloroethane) to achieve the desired concentration.

-

Sealing and Leak Testing: Remove the charged liner from the glovebox, place it in the autoclave, and seal the reactor securely, tightening the bolts in a diagonal pattern to ensure an even seal.[11][12] Connect the reactor to the gas manifold and perform a nitrogen leak test as described in the safety section.[12]

-

Purging: Once the reactor is confirmed to be leak-free, vent the nitrogen. Purge the system by evacuating the autoclave to low pressure (until the solvent begins to bubble) and backfilling with hydrogen gas.[18] Repeat this evacuation/backfill cycle two more times to ensure the complete removal of air and nitrogen.[13][17]

-

Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).[5] Place the autoclave in a pre-heated heating mantle or oil bath set to the desired temperature (e.g., 25-50 °C) and begin vigorous stirring.

-

Monitoring: The reaction progress can be monitored by the drop in hydrogen pressure from the reservoir.[17] Once the pressure remains stable, the reaction is considered complete.[18]

-

Work-up: After the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[11] Carefully and slowly vent the excess hydrogen into an exhaust line.[13] Purge the reactor with nitrogen three times before opening.

-

Isolation and Analysis: Open the autoclave in a well-ventilated fume hood. Transfer the reaction mixture to a round-bottom flask. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Performance Data and Substrate Scope